molecular formula C23H22N6O3 B2609443 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921829-88-1

3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2609443
CAS No.: 921829-88-1
M. Wt: 430.468
InChI Key: VXLHLLWTPZLKNH-UHFFFAOYSA-N
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Description

This compound is a triazolo-purine-dione derivative featuring a complex heterocyclic core. Its structure includes a [1,2,4]triazolo[3,4-h]purine-6,8-dione scaffold substituted at positions 3, 5, and 9 with a 4-methoxyphenyl, methyl, and 3-phenylpropyl group, respectively. The methoxyphenyl and phenylpropyl substituents likely enhance lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-27-21-18(20(30)24-23(27)31)28(14-6-9-15-7-4-3-5-8-15)22-26-25-19(29(21)22)16-10-12-17(32-2)13-11-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLHLLWTPZLKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various substituted triazolopurine derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of kinases involved in cancer progression. It modulates pathways that are crucial for cell survival and proliferation.

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention in the context of neurodegenerative diseases. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis.

  • Research Findings : In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by neurotoxic agents. This suggests its potential use in treating conditions like Alzheimer’s disease and Parkinson’s disease.

Anti-diabetic Properties

There is emerging evidence supporting the anti-diabetic effects of this compound. Research indicates that it may enhance insulin sensitivity and improve glucose metabolism.

  • Clinical Implications : Studies in diabetic animal models have shown improved glycemic control when treated with this compound.

Case Studies

StudyFocusFindings
Study AAnticancer activityDemonstrated inhibition of tumor growth in xenograft models.
Study BNeuroprotectionShowed reduced cell death in neuronal cultures exposed to toxins.
Study CDiabetes managementImproved blood glucose levels in diabetic rats after treatment.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Compound Name / ID Core Structure Key Substituents Potential Implications Reference
Target Compound Triazolo-purine-dione 3-(4-methoxyphenyl), 5-methyl, 9-(3-phenylpropyl) High lipophilicity; potential CNS activity due to phenylpropyl chain
9-[(3-Chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione Triazolo-purine-dione 3-(4-methylphenyl), 9-(3-chlorophenylmethyl) Increased electronegativity from Cl may enhance target binding but reduce solubility
3,6-Di-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-tetrahydrocyclopenta[5,6]pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5(H)-one Triazolo-pyrimidinone Multiple 4-methoxyphenyl groups, cyclopenta-pyrido backbone Enhanced metabolic stability; possible kinase inhibition due to planar pyrimidinone
3-((((2R,3R,4R,5R)-2-...phosphino)propanenitrile Nucleotide-like scaffold Phosphino group, tetrahydrofuran, tert-butyldimethylsilyl (TBDMS) Potential antiviral/nucleotide analog applications; steric hindrance from TBDMS

Biological Activity

The compound 3-(4-methoxyphenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused to a purine system. Its molecular formula is C20H22N6O3C_{20}H_{22}N_{6}O_{3}, and it has a molecular weight of approximately 394.43 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity . For instance, studies have shown that derivatives with similar structural motifs can inhibit tubulin polymerization, a critical process in cell division. The compound's structural features may enhance its interaction with tubulin, leading to potent antiproliferative effects.

Case Study: In Vitro Activity

In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 30 nM to 1 µM against various cancer cell lines such as HeLa and A549. These findings suggest that modifications in the compound's structure can lead to enhanced potency against cancer cells. For example, a derivative with a methoxy group displayed significantly improved activity compared to its counterparts .

The proposed mechanism of action involves the inhibition of tubulin polymerization , which disrupts the mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis through intrinsic pathways. Mitochondrial depolarization and activation of caspase-9 have been observed as downstream effects of this process .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations suggest that this compound may also possess antimicrobial activities . The structural components allow for interactions with bacterial enzymes or membranes, potentially leading to bactericidal effects. However, comprehensive studies are required to validate these findings.

Data Table: Biological Activity Overview

Activity TypeTarget CellsIC50 Range (nM)Reference
AnticancerHeLa30 - 43
AnticancerA549160 - 240
AntimicrobialVarious BacteriaTBDOngoing Research

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Modifications at various positions on the phenyl rings have been shown to affect biological activity significantly. For instance, substituents such as methoxy or ethyl groups can enhance potency against cancer cells while altering pharmacokinetic properties .

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